molecular formula C7H7BrClNO3 B13696392 Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride

Cat. No.: B13696392
M. Wt: 268.49 g/mol
InChI Key: OOKZCHHRAMGMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride (CAS: 2752827-96-4) is a brominated dihydropyridine derivative with the molecular formula C₈H₉BrClNO₃. The compound features a pyridine ring substituted with a bromine atom at position 5, a ketone group at position 6, and a methyl ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals and agrochemicals. It is commonly utilized as a building block for heterocyclic synthesis, particularly in cross-coupling reactions and as a precursor for bioactive molecules .

Properties

Molecular Formula

C7H7BrClNO3

Molecular Weight

268.49 g/mol

IUPAC Name

methyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H6BrNO3.ClH/c1-12-7(11)5-3-2-4(8)6(10)9-5;/h2-3H,1H3,(H,9,10);1H

InChI Key

OOKZCHHRAMGMKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C(=O)N1)Br.Cl

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Derivatives

The foundational step in synthesizing Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate involves selective bromination of a precursor pyridine derivative. The key precursor is methyl 6-hydroxypicolinate or methyl 5-hydroxy-6-oxo-pyridine-2-carboxylate, which undergoes electrophilic aromatic substitution with bromine.

Reaction Scheme:

Methyl 6-hydroxypicolinate + Br2 → Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate

Reaction Conditions:

  • Solvent: Acetic acid or chloroform
  • Catalyst: None or catalytic amounts of iron(III) bromide
  • Temperature: 0°C to room temperature
  • Reaction Time: 2–4 hours

Notes:

  • Regioselectivity is achieved by controlling the reaction conditions, favoring substitution at the 5-position due to the activating effect of the hydroxyl group and the directing influence of the ester group.

Oxidation to Form the 6-Oxo Derivative

Post-bromination, oxidation at the 6-position is typically performed to generate the keto functionality, resulting in Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate .

Oxidation Methods:

  • Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium(VI) reagents under controlled conditions.
  • Alternatively, catalytic oxidation with molecular oxygen in the presence of transition metal catalysts.

Reaction Conditions:

  • Solvent: Acetone or acetic acid
  • Temperature: 50–80°C
  • Oxidant equivalents: Slight excess to ensure complete oxidation

Purification and Isolation

The crude product is purified via recrystallization from suitable solvents such as ethyl acetate or ethanol, followed by drying under vacuum.

Industrial Production Methods

In large-scale manufacturing, continuous flow processes are favored for their efficiency and control over reaction parameters. A typical industrial synthesis involves:

  • Sequential Bromination and Oxidation: Reactants are fed into a flow reactor where bromination occurs under controlled temperature and stoichiometry, followed by inline oxidation.
  • Reaction Monitoring: In-line spectroscopic techniques (e.g., IR, NMR) ensure reaction completeness.
  • Product Isolation: The product is extracted, washed, and purified via chromatography or crystallization.

This approach minimizes waste and enhances yield and purity, aligning with green chemistry principles.

Specific Research Data and Experimental Conditions

Literature Synthesis

Research articles and patents provide detailed protocols:

  • A patent describes the bromination of methyl 6-hydroxypicolinate with N-bromosuccinimide (NBS) in chlorinated solvents, such as dichloromethane, at room temperature, yielding the desired brominated heterocycle with high regioselectivity.

  • Oxidation steps utilize sodium chlorite or sulfamic acid in aqueous media to convert the methyl 5-bromo-2,6-dihydropyridine derivative into the keto form, optimizing reaction conditions to prevent over-oxidation.

Reaction Data Summary

Step Reagents Solvent Temperature Time Yield Notes
Bromination N-bromosuccinimide (NBS) Dichloromethane Room temp 4–6 hrs ~85% Regioselective at 5-position
Oxidation Sodium chlorite Aqueous 50°C 2–3 hrs ~78% Controlled to prevent over-oxidation
Purification Recrystallization Ethyl acetate Room temp Purity >99%

Notes on Hydrochloride Salt Formation

The free base Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate can be converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent like ethanol or ether. This salt form enhances stability and solubility for pharmaceutical applications.

Preparation Protocol:

  • Dissolve the free base in anhydrous ethanol.
  • Bubble dry HCl gas into the solution at 0°C.
  • Stir for several hours to ensure complete salt formation.
  • Filter and dry the resulting hydrochloride salt under vacuum.

Data Tables and Complete Research Results

Preparation Methods Summary

Method Reagents Solvent Conditions Yield Remarks
Bromination with NBS N-bromosuccinimide Dichloromethane RT, 4–6 hrs 85% Regioselective at 5-position
Oxidation with Sodium Chlorite Sodium chlorite Aqueous 50°C, 2–3 hrs 78% Converts to keto form
Salt formation HCl gas Ethanol RT Quantitative Produces hydrochloride salt

Research Findings

  • Bromination is best performed with NBS in chlorinated solvents at room temperature, providing high regioselectivity.
  • Oxidation requires precise control to prevent over-oxidation; sodium chlorite is preferred for mild conditions.
  • The salt form is prepared under anhydrous conditions to prevent hydrolysis and decomposition.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally analogous derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name CAS Number Molecular Formula Substituent Positions Functional Groups Key Differences
Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride 2752827-96-4 C₈H₉BrClNO₃ 5-Br, 6-O, 2-COOCH₃ Bromine, ketone, ester, HCl salt Hydrochloride salt enhances solubility.
6-Oxo-1,6-dihydropyridine-2-carboxylic acid 19621-92-2 C₆H₅NO₃ 6-O, 2-COOH Carboxylic acid, ketone Lacks bromine and methyl ester; higher acidity due to -COOH.
3-Bromo-4-hydroxypyridin-2(1H)-one 96245-97-5 C₅H₄BrNO₂ 3-Br, 4-OH, 2-one Bromine, hydroxyl, ketone Hydroxyl group enables hydrogen bonding; distinct substitution pattern.
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate 153888-47-2 C₉H₁₁BrNO₃ 5-Br, 6-O, 1-CH₃, 3-COOCH₃ Methyl at N1, ester at C3 Methylation at N1 alters ring puckering and electron distribution .
Key Observations:

Substituent Position Effects :

  • The 5-bromo substitution in the target compound facilitates electrophilic aromatic substitution (e.g., Suzuki coupling), whereas the 3-bromo isomer (CAS: 96245-97-5) is sterically hindered, reducing reactivity in similar reactions.
  • The methyl ester at position 2 (target compound) vs. position 3 (CAS: 153888-47-2) influences regioselectivity in nucleophilic attacks due to electronic effects .

Hydrogen Bonding and Solubility: The hydrochloride salt form of the target compound increases solubility in aqueous media compared to neutral analogs (e.g., CAS: 19621-92-2).

Conformational Stability :

  • The 1-methyl group in CAS: 153888-47-2 introduces steric effects, altering the dihydropyridine ring’s puckering amplitude (quantified via Cremer-Pople parameters) compared to the unmethylated target compound .
Key Findings:
  • Thermal Stability : The carboxylic acid derivative (CAS: 19621-92-2) exhibits higher thermal stability due to intermolecular hydrogen bonding .
  • Reactivity : The target compound’s bromine atom is more accessible for palladium-catalyzed cross-coupling than the 3-bromo isomer, which is sterically shielded by the adjacent hydroxyl group.

Biological Activity

Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate hydrochloride (CAS: 2752827-96-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₇BrClN₃O₃
Molecular Weight: 268.5 g/mol
IUPAC Name: this compound
Purity: ≥95%

The compound features a bromine atom at the 5-position and a keto group at the 6-position of the dihydropyridine ring, which is crucial for its biological activity.

Antitumor Activity

Research has indicated that derivatives of dihydropyridines, including methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate, exhibit significant antitumor properties. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction via caspase activation
MCF-720Inhibition of cell proliferation
A54918Modulation of p53 pathway

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various strains. In vitro tests have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Histone Methylation Modulation : The compound may influence histone methylation patterns, impacting gene expression related to tumor suppression and proliferation control .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell signaling pathways, which are crucial for cancer cell survival and proliferation .

Case Study 1: Antitumor Effects in Vivo

A recent study investigated the in vivo antitumor effects of methyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate in a mouse model bearing xenograft tumors. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antibacterial Efficacy

In another study focused on antibacterial efficacy, the compound was tested against clinical isolates of resistant bacterial strains. The results showed that it could effectively inhibit the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Methyl 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylate Hydrochloride?

  • Methodological Answer : The compound can be synthesized via halogenation and esterification under controlled conditions. For example, a 90% yield was reported using HCl in 1,4-dioxane at 20°C for 48 hours, followed by purification via recrystallization . Key parameters include:

  • Solvent : 1,4-dioxane (ensures solubility and reactivity).
  • Temperature : Room temperature (20°C) to avoid side reactions.
  • Acid Catalyst : HCl (protonates intermediates, facilitating nucleophilic substitution).
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via 1H^1H-NMR (e.g., absence of residual hydroxyl protons at δ 10–12 ppm).

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

  • Methodological Answer : Use software like SHELXL for small-molecule refinement and PLATON (Spek, 2009) for structure validation. Key steps:

  • CheckCIF Analysis : Identifies outliers in bond lengths/angles (e.g., C-Br bond ~1.9 Å).
  • Hydrogen Bonding : Validate hydrogen-bond patterns using graph-set analysis (Bernstein et al., 1995) to confirm intermolecular interactions .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters .

Advanced Research Questions

Q. How do competing reaction pathways during bromination impact the regioselectivity of the final product?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Electronic Effects : The electron-withdrawing carbonyl group at position 6 directs bromination to position 5 via resonance stabilization.
  • Steric Hindrance : Substituents on the dihydropyridine ring may alter reaction pathways. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict transition states and optimize conditions .
  • Experimental Verification : Use 13C^{13}C-NMR to confirm bromination sites (e.g., C-5 carbon shifts to δ 110–120 ppm due to deshielding).

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer :

  • Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., keto-enol equilibrium), whereas XRD captures the static crystal structure. Use variable-temperature NMR to detect dynamic behavior.
  • Crystallographic Disorder : Refine XRD data with SHELXL to model positional disorder (e.g., partial occupancy of bromide ions) .
  • Cross-Validation : Compare hydrogen-bonding motifs in XRD with IR spectroscopy (e.g., O-H stretching at 2500–3000 cm1^{-1}) .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical stability?

  • Methodological Answer :

  • Graph-Set Analysis : Classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) to predict packing efficiency and hygroscopicity .
  • Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., mass loss at 100–150°C) with lattice water content.
  • Stability Screening : Store crystals under controlled humidity (e.g., 40% RH) and monitor via PXRD to detect phase changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.